(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one
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Overview
Description
3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chlorophenyl group and a hydroxy-methoxyphenyl group connected by a propenone linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-5-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its propenone linkage can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMOPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE
- 3-(4-FLUOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE
- 3-(4-METHYLPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
Compared to its analogs, 3-(4-CHLOROPHENYL)-1-(2-HYDROXY-5-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to participate in various chemical reactions.
Properties
Molecular Formula |
C16H13ClO3 |
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Molecular Weight |
288.72 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-13-7-9-16(19)14(10-13)15(18)8-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b8-4+ |
InChI Key |
AOJRQRFPKBBMPX-XBXARRHUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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